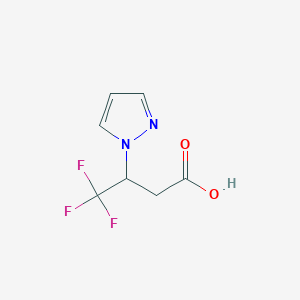

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

説明

特性

IUPAC Name |

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZQFSKQZWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other compounds with a similar structure.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections.

Pharmacokinetics

The compound’s molecular weight (20814) and formula (C7H7F3N2O2) suggest that it may have good bioavailability.

Action Environment

Similar compounds have been found to be stable under a variety of conditions.

生化学分析

Biochemical Properties

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to more effective inhibition. Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting downstream signaling events. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets. Once inside the cell, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of normal cellular processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The trifluoromethyl group in this compound can also affect its metabolic stability, making it more resistant to degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments. The binding of this compound to plasma proteins can also influence its distribution and bioavailability. Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular metabolism.

生物活性

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the pyrazole moiety, enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is . Its structure includes a trifluoromethyl group that is known to influence the compound's lipophilicity and metabolic stability. Here are some key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 202.14 g/mol |

| Density | 1.33 g/cm³ (predicted) |

| Boiling Point | 312.3 °C (predicted) |

| pKa | 3.65 (predicted) |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the pyrazole ring may modulate protein function through hydrogen bonding and hydrophobic interactions. These interactions can influence pathways such as signal transduction and enzyme inhibition.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Antimicrobial Activity : Studies have shown that similar pyrazole derivatives possess antimicrobial properties, suggesting that this compound may also exhibit such activity.

- Anti-inflammatory Effects : Compounds with a pyrazole structure are often investigated for anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could have implications in drug design for diseases such as cancer and diabetes.

Case Studies

Recent studies have explored the biological activities of related compounds:

- Pyrazole Derivatives in Cancer Therapy : Research has highlighted the potential of pyrazole derivatives in targeting specific cancer cell lines, demonstrating cytotoxic effects and mechanisms of action involving apoptosis induction.

- Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown promise in reducing inflammatory markers and improving symptoms.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents in pharmaceutical formulations .

Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating its potential use in developing anti-inflammatory medications .

Agrochemical Applications

Herbicide Development

Due to its unique chemical structure, this compound has been explored as a lead compound for developing new herbicides. Its efficacy against specific weed species has been documented, showing promise in agricultural applications where selective weed control is necessary .

Material Science

Polymer Synthesis

The compound has been utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices improves material properties, making it suitable for applications in coatings and other industrial materials .

Case Studies

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Diversity: The target compound’s pyrazole ring lacks additional aryl or alkyl groups present in analogs like 12 (fluorophenyl, chloro-quinoline) and the indole-containing derivative. This simplifies its steric profile but may reduce binding affinity in certain biological targets.

- Trifluoromethyl Impact: The -CF₃ group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs. For example, the trimethylpyrazole analog has a higher molecular weight (250.22 vs. 224.14) but similar lipophilicity due to the -CF₃ group.

Molecular Weight and Solubility

- The target compound (MW 224.14) is lighter than analogs like 12 (MW 618.02) and the indole derivative (MW 257.21), suggesting better aqueous solubility.

- Bulkier substituents (e.g., quinoline in 12) increase molecular weight and may necessitate polar solvents (e.g., THF or ethyl acetate) for synthesis and purification.

Functional and Pharmacological Implications

- Metabolic Stability: Fluorination generally reduces oxidative metabolism, making the target compound more stable than non-fluorinated analogs like 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid.

準備方法

Synthesis of Ethyl 4,4,4-Trifluoro-3-oxo-butanoate (Key Intermediate)

- Reaction: Ethyl trifluoroacetate reacts with ethyl acetate in the presence of a base.

- Role of Ethyl Acetate: Acts both as a reactant and solvent, simplifying the process and improving economy.

- Optimal Ratios: Ethyl acetate is used in 5 to 10 times the weight of ethyl trifluoroacetate, preferably 7 to 8 times.

- Outcome: Formation of ethyl 4,4,4-trifluoro-3-oxo-butanoate, a crucial intermediate for further transformations.

Conversion to 4,4,4-Trifluoro-3-oxo Butanoic Acid

- Hydrogen Donor: The intermediate is reacted with a hydrogen donor such as trifluoroacetic acid, acetic acid, propanoic acid, or butanoic acid, with trifluoroacetic acid being preferred.

- Catalyst: Acid catalysts such as sulfuric acid, hydrochloric acid, phosphoric acid, or methanesulfonic acid are employed.

- Reaction Conditions:

- Temperature: 70–100 °C, ideally 85–90 °C.

- Time: 2–5 hours, optimally around 3 hours.

- Equivalents: Hydrogen donor is used at 0.4 to 1.0 equivalents relative to the intermediate; acid catalyst at 0.2 to 0.5 equivalents.

- Isolation: After reaction, extraction and pH adjustment steps yield 4,4,4-trifluoro-3-oxo butanoic acid with high purity and yield (~92.5%).

Conversion to Acid Chloride and Friedel-Crafts Acylation

- Acid Chloride Formation: The 4,4,4-trifluoro-3-oxo butanoic acid is treated with thionyl chloride at 50 °C for 2 hours to form the corresponding acid chloride.

- Friedel-Crafts Acylation: The acid chloride undergoes Friedel-Crafts acylation with toluene in the presence of aluminum chloride at 110 °C for 8 hours.

- Workup: The reaction mixture is washed and dried to isolate the desired trifluorinated diketone derivative with yields around 93.2%.

Pyrazole Substitution to Form this compound

- While direct detailed procedures for the pyrazole substitution on the trifluorinated butanoic acid are less explicitly described in the patent, research literature indicates the use of pyrazole derivatives reacting with trifluorinated diketone intermediates or their salts under controlled conditions.

- A typical approach involves the reaction of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione with sodium hydroxide in methanol, followed by complexation or further functionalization steps.

- Crystallization and purification are achieved using solvents such as 1,4-dioxane, methanol, or aqueous mixtures to obtain stable crystalline forms suitable for further applications.

Data Table Summarizing Key Reaction Parameters

Research Findings and Notes

- The preparation method involving ethyl trifluoroacetate and ethyl acetate under basic conditions is efficient and economical due to the dual role of ethyl acetate as solvent and reactant.

- The use of trifluoroacetic acid as a hydrogen donor and sulfuric acid as catalyst provides high yields and purity of the trifluorinated butanoic acid intermediate.

- The subsequent transformation to acid chloride and Friedel-Crafts acylation is a robust method for introducing aromatic substituents, which can be further modified to attach pyrazole moieties.

- In related research, the complexation of trifluorinated pyrazolyl butane derivatives with metal ions (e.g., gadolinium) has been studied, indicating the importance of precise synthetic control and purification techniques such as recrystallization from 1,4-dioxane.

- Photophysical studies of related pyrazolyl trifluorinated diketones suggest their utility as ligands in luminescent complexes, underscoring the relevance of pure and well-characterized synthetic intermediates.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to achieve high purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example:

- Coupling Reactions : Use nucleophilic substitution or condensation reactions to introduce the pyrazole moiety. Evidence from similar trifluoromethyl-pyrazole derivatives highlights the use of hydrazine derivatives and ketones/aldehydes under reflux conditions .

- Purification : Flash chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and recrystallization are effective for isolating pure products. HPLC analysis (>95% purity) is critical for validation .

- Yield Optimization : Adjust stoichiometry and reaction time. For example, yields of analogous compounds range from 22% to 86%, depending on substituent reactivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming molecular structure and substituent positions. For example, pyrazole proton signals appear between δ 7.0–8.5 ppm, while trifluoromethyl groups show distinct splitting patterns .

- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the structural analysis of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron or laboratory X-ray sources. SHELXL is robust for small-molecule refinement, especially for resolving fluorine atoms due to their high electron density .

- Refinement Strategies : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain trifluoromethyl groups using AFIX commands. SHELXPRO can interface with visualization software for model validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent Variation : Modify the pyrazole ring (e.g., electron-withdrawing groups at position 3 or 5) and the butanoic acid chain (e.g., esterification). For example, bromo or chloro substituents on analogous compounds increase lipophilicity and target binding .

- Biological Assays : Test derivatives in enzyme inhibition or cell-based assays. Compare IC₅₀ values to identify critical functional groups .

Q. How to resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Mechanistic Studies : Use fluorescence tagging or radiolabeling to track compound localization (e.g., microtubule disruption observed in TFIBA analogs) .

- Dose-Response Analysis : Ensure assays cover a broad concentration range to distinguish between cytotoxic and specific effects .

- Orthogonal Validation : Confirm activity via multiple methods (e.g., SPR for binding affinity, molecular docking for target prediction) .

Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases or GPCRs). Focus on fluorine-mediated hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and RMSD values .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。